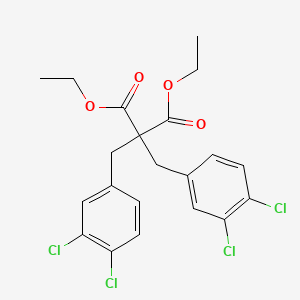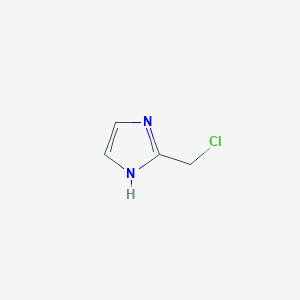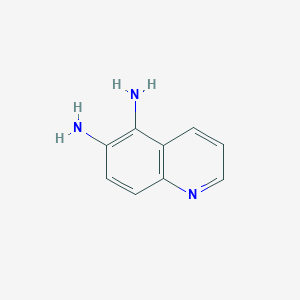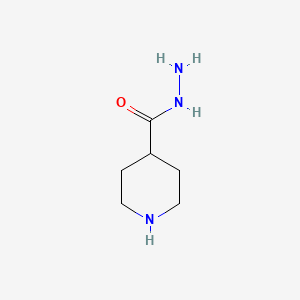
Piperidine-4-carbohydrazide
Overview
Description
Piperidine-4-carbohydrazide is a chemical compound with a piperidine ring structure and a carbohydrazide functional group. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and antifungal agents .
Scientific Research Applications
Piperidine-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: It is being explored for its potential use in developing new drugs for treating infections and other diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
Target of Action
Piperidine-4-carbohydrazide is a compound that has been synthesized and studied for its potential biological activities Piperidine derivatives have been reported to exhibit significant activity against various types of cancers .
Mode of Action
It is known that piperidine derivatives can interact with various targets, leading to changes in cellular processes . For instance, some piperidine derivatives have been found to inhibit the growth of cancer cells .
Biochemical Pathways
Piperidine and its derivatives have been reported to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc .
Pharmacokinetics
Piperidine derivatives have been reported to have optimal oral bioavailability .
Result of Action
Piperidine derivatives have been reported to exhibit several biological activities, including antioxidant, anticancer, and antimicrobial effects .
Action Environment
It is known that the biological activity of piperidine derivatives can be influenced by various factors, including the presence of other compounds and the specific conditions of the environment .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Piperidine-4-carbohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with enzymes such as succinate dehydrogenase, where it acts as an inhibitor . This interaction is crucial as succinate dehydrogenase is a key enzyme in the citric acid cycle, and its inhibition can lead to alterations in cellular metabolism. Additionally, this compound has been shown to interact with various proteins, potentially affecting their function and stability .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit cellular proliferation and migration, induce cell cycle arrest, and promote apoptosis in certain cell types . These effects are mediated through its impact on cell signaling pathways, such as the inhibition of succinate dehydrogenase, which leads to disruptions in the citric acid cycle and subsequent metabolic changes . Additionally, this compound has been found to modulate gene expression, further influencing cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of succinate dehydrogenase, inhibiting its activity and leading to a decrease in the production of ATP . This inhibition disrupts the citric acid cycle, resulting in altered cellular metabolism. Furthermore, this compound has been shown to affect gene expression by modulating transcription factors and other regulatory proteins . These changes in gene expression contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under refrigerated conditions, maintaining its biochemical properties for extended periods . It is subject to degradation under certain conditions, which can affect its long-term efficacy . Studies have also shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of succinate dehydrogenase and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit minimal toxic effects, while higher doses can lead to significant toxicity . Studies have shown that this compound can induce dose-dependent changes in cellular function, including alterations in metabolic pathways and gene expression . Additionally, high doses of this compound have been associated with adverse effects such as liver toxicity and disruptions in normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound is metabolized through pathways involving glutamine synthetase-like proteins and cytochrome P450 monooxygenases . These enzymes facilitate the conversion of this compound into its metabolites, which can further interact with other biomolecules and affect metabolic flux . The involvement of this compound in these pathways highlights its potential impact on cellular metabolism and overall biochemical function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound has been found to interact with specific transporters that facilitate its uptake and distribution across cellular membranes . Additionally, binding proteins play a role in its localization and accumulation within cells, influencing its overall activity and function . These interactions are crucial for understanding the transport and distribution of this compound within biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize within mitochondria, where it interacts with succinate dehydrogenase and other mitochondrial proteins . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell . Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine-4-carbohydrazide can be synthesized through the condensation reaction between piperidine-4-carboxylic acid and hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction can be represented as follows:
Piperidine-4-carboxylic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used
Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which have significant applications in medicinal chemistry .
Comparison with Similar Compounds
- Piperidine-4-carboxylic acid
- Piperidine-4-one
- Piperidine-4-carbohydrazone
Comparison: Piperidine-4-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity. Compared to piperidine-4-carboxylic acid and piperidine-4-one, this compound exhibits enhanced antimicrobial properties, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
piperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-9-6(10)5-1-3-8-4-2-5/h5,8H,1-4,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKTVCBOWGYYFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332439 | |
| Record name | piperidine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42596-58-7 | |
| Record name | 4-Piperidinecarboxylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42596-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | piperidine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these piperidine-4-carbohydrazide derivatives interact with cholinesterase enzymes and what are the downstream effects of this interaction?
A1: The research papers highlight the use of molecular docking studies to understand the interaction between these derivatives and the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [, ]. While the specific binding interactions are not described in detail, the studies conclude that these compounds demonstrate significant binding affinity to the active sites of both enzymes, suggesting their potential as inhibitors [, ]. Inhibiting AChE and BChE prevents the breakdown of the neurotransmitter acetylcholine, leading to increased acetylcholine levels in the synaptic cleft. This increase in acetylcholine levels is a key mechanism for improving cholinergic neurotransmission, which is often compromised in conditions like Alzheimer's disease.
Q2: What is the relationship between the structure of these this compound derivatives and their ability to inhibit AChE and BChE?
A2: Both studies investigate a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)this compound derivatives with various substituents attached to the core structure [, ]. While specific structure-activity relationships are not extensively detailed, the research indicates that the variations in substituents on the this compound scaffold influence the inhibitory activity against AChE and BChE [, ]. This suggests that modifications to the core structure can be explored to optimize the inhibitory potency and selectivity towards specific cholinesterase enzymes. Further research is needed to fully elucidate the structure-activity relationships and guide the design of more potent and selective cholinesterase inhibitors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


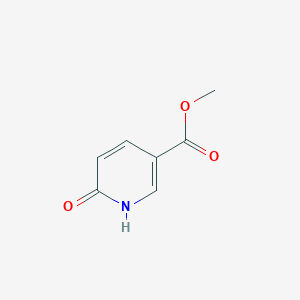
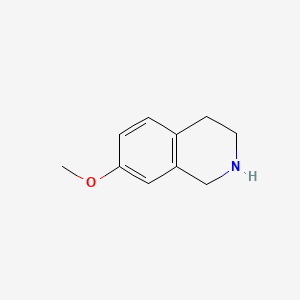
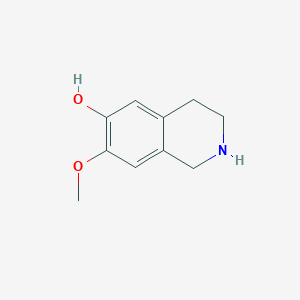
![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)
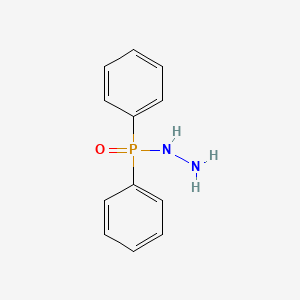
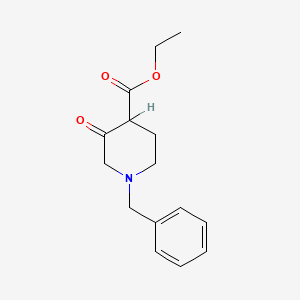
![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)
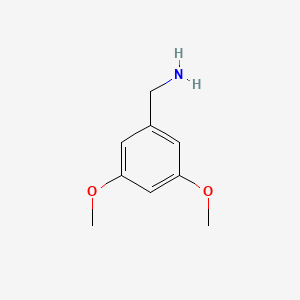
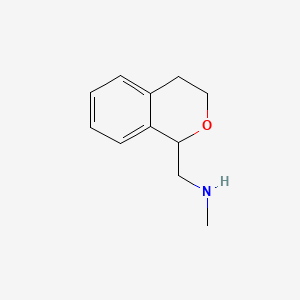
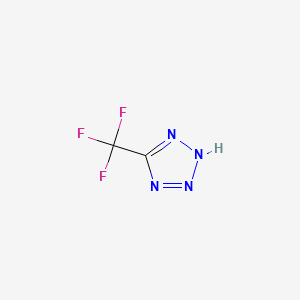
![Diethyl 2,2-bis[(4-chlorophenyl)methyl]propanedioate](/img/structure/B1297413.png)
